N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride” is a complex organic compound that contains several functional groups, including a benzothiazole, a cyano group, a dimethylaminoethyl group, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the literature, it would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the cyano group, and the coupling of the dimethylaminoethyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a cyano group, and a benzamide group. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the cyano group, and the benzamide group. These groups could potentially participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring, the cyano group, and the benzamide group could affect its solubility, stability, and reactivity .Scientific Research Applications
Anti-Inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties . The anti-inflammatory activity of the compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory activities .
Analgesic Activity
The compound has also been evaluated for its analgesic (pain-relieving) properties . It has been found to have significant analgesic activities .
Ulcerogenic Activity
The compound has been studied for its ulcerogenic (ulcer-causing) activity . It has been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard .
Antimicrobial Activity
The compound has been synthesized and its antimicrobial properties have been investigated . It has been found to have moderate to good inhibition against certain bacteria and fungi at certain concentrations .
COX-1 Inhibitory Activity
The compound has been evaluated for its COX-1 inhibitory activity . It has been found to have weak COX-1 inhibitory activity compared to the selective COX-1 inhibitor (indomethacin) and the non-selective COX inhibitor (diclofenac) .
Urease Inhibitory Activity
The compound has been synthesized and its urease inhibitory activities have been evaluated . It has been found to exhibit good to excellent urease inhibitory activities .
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a significant role in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid into prostaglandins. The inhibition of cox enzymes by this compound prevents this conversion, affecting the production of prostaglandins .
Pharmacokinetics
It is known that the compound has significant anti-inflammatory and analgesic activities .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, demonstrating the compound’s anti-inflammatory and analgesic effects .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS.ClH/c1-23(2)9-10-24(18(25)14-5-3-13(12-21)4-6-14)19-22-16-8-7-15(20)11-17(16)26-19;/h3-8,11H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGPGBBRPZHZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride |
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